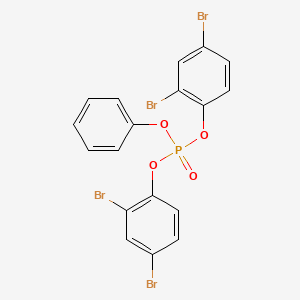
Bis(2,4-dibromophenyl) phenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,4-dibromophenyl) phenyl phosphate: is a chemical compound known for its unique structure and properties It is an organophosphate compound where the phosphate group is bonded to two 2,4-dibromophenyl groups and one phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,4-dibromophenyl) phenyl phosphate typically involves the reaction of 2,4-dibromophenol with phenyl phosphorodichloridate. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine, to facilitate the formation of the phosphate ester bond.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Bis(2,4-dibromophenyl) phenyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atoms in the 2,4-dibromophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphate esters, while substitution reactions can produce a variety of substituted phenyl phosphate derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Bis(2,4-dibromophenyl) phenyl phosphate is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it a valuable tool for researchers.
Biology: In biological research, the compound is studied for its potential effects on cellular processes. It can be used to investigate the role of phosphate esters in biological systems and their interactions with biomolecules.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development and other medical applications.
Industry: In the industrial sector, the compound is used as an additive in materials science. It can enhance the properties of polymers and other materials, making it useful in the production of high-performance materials.
Mecanismo De Acción
The mechanism of action of Bis(2,4-dibromophenyl) phenyl phosphate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparación Con Compuestos Similares
- Bis(2,4-diisopropylphenyl) phenyl phosphate
- Bis(2,4-di-tert-butylphenyl) phosphate
Comparison: Compared to similar compounds, Bis(2,4-dibromophenyl) phenyl phosphate is unique due to the presence of bromine atoms in its structure. This feature can influence its reactivity and interactions with other molecules, making it distinct from other phosphate esters.
Propiedades
Número CAS |
113289-82-0 |
|---|---|
Fórmula molecular |
C18H11Br4O4P |
Peso molecular |
641.9 g/mol |
Nombre IUPAC |
bis(2,4-dibromophenyl) phenyl phosphate |
InChI |
InChI=1S/C18H11Br4O4P/c19-12-6-8-17(15(21)10-12)25-27(23,24-14-4-2-1-3-5-14)26-18-9-7-13(20)11-16(18)22/h1-11H |
Clave InChI |
XRXGHMOHPQDQSK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OP(=O)(OC2=C(C=C(C=C2)Br)Br)OC3=C(C=C(C=C3)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4-Propylphenyl)phosphoryl]bis[(2,6-dichlorophenyl)methanone]](/img/structure/B14303776.png)
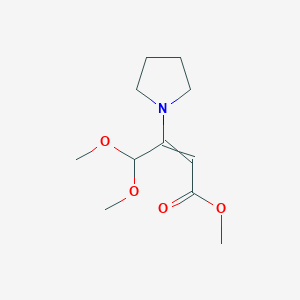

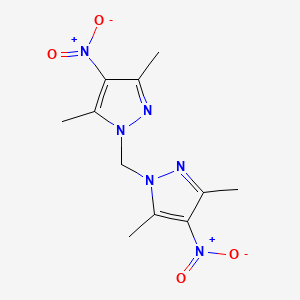
![tert-Butyl(dimethyl)({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane](/img/structure/B14303796.png)
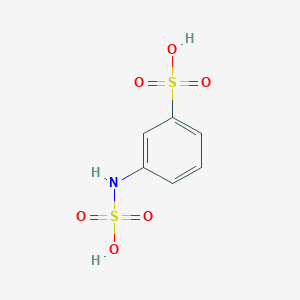



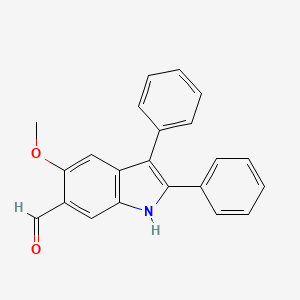
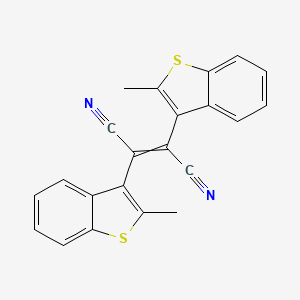
![(2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)carbamyl chloride](/img/structure/B14303860.png)
![Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate](/img/structure/B14303863.png)

